Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester
Overview
Description
“Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester” is a compound with the CAS Number: 91158-65-5. It has a molecular weight of 298.32 and its IUPAC name is ethyl 2-cyano-2-(((4-methylphenyl)sulfonyl)oxy)acetate . The compound is an off-white solid and is stored at temperatures between 0-5 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O5S/c1-3-18-12(15)11(8-13)14-19-20(16,17)10-6-4-9(2)5-7-10/h4-7,11,14H,3H2,1-2H3 . This indicates that the compound has a complex structure involving a cyano group, a sulfonyl group, and an ethyl ester group attached to an acetic acid backbone .Physical and Chemical Properties Analysis
This compound is an off-white solid with a molecular weight of 298.32 . It is stored at temperatures between 0-5 degrees Celsius .Scientific Research Applications
Sulphur-Containing Amino Acids and Antioxidant Defense
Sulphur-containing amino acids, such as methionine, cysteine, and taurine, play a critical role in the synthesis of intracellular antioxidants like glutathione and N-acetyl cysteine. These amino acids and their derivatives are powerful components of the cell's antioxidant system, crucial in maintaining normal cellular functions and health. They also provide a chelating site for heavy metals, suggesting their potential use in chelating therapy to eliminate toxic metals (Čolović et al., 2018).
Ethyl Acetate in Industrial Applications
Ethyl acetate is extensively used as a solvent for various products and in decaffeination. The paper reviews different process intensification techniques for ethyl acetate production, highlighting advantages over traditional processes. Parameters affecting purity, production rate, energy consumption, and cost are discussed, emphasizing the potential of reactive distillation in overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness (Patil & Gnanasundaram, 2020).
Sulfamic Acid as an Eco-friendly Alternative
Sulfamic acid is used as an environmentally friendly alternative electrolyte for industrial acid cleaning and corrosion inhibition. It offers a less toxic and more environmentally friendly option for cleaning metallic surfaces compared to more volatile and irritating electrolytes like hydrochloric and sulfuric acids. Despite its corrosive nature, the use of organic compounds as corrosion inhibitors can prevent damage, indicating its potential application in safer industrial cleaning processes (Verma & Quraishi, 2022).
Polyphenolic Esters Production from Biomass
Polyphenolic esters (PEs) are valuable for their anti-oxidative effects. The catalytic production of PEs from biomass feedstocks is a growing research field. The review discusses various synthetic approaches and emphasizes the use of new and efficient acid catalysts to increase the greenness of the production process. This indicates the potential application of these compounds in developing sustainable and green production methods (Faggiano et al., 2022).
Environmental Fate and Aquatic Effects of Oxo-process Chemicals
A review of environmental fate and aquatic effects data for a series of oxo-process chemicals, including butyl acetate and 2-ethylhexanol, highlights their low environmental persistence and low concern to aquatic life. The data indicate that inadvertent releases into the environment would be rapidly biodegraded, while any residues remaining in water would pose a negligible threat to aquatic life (Staples, 2001).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-cyano-2-[(4-methylphenyl)sulfonyloxyamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-3-18-12(15)11(8-13)14-19-20(16,17)10-6-4-9(2)5-7-10/h4-7,11,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXTKMAOUDRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40757021 | |
Record name | Ethyl N-[(4-methylbenzene-1-sulfonyl)oxy]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40757021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91158-65-5 | |
Record name | Ethyl N-[(4-methylbenzene-1-sulfonyl)oxy]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40757021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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